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7-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine

TLR9 antagonist innate immunity NF-κB inhibition

7-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine (CAS 1890580-44-5, molecular formula C15H14N2O2, MW 254.28 g/mol) is a disubstituted imidazo[1,2-a]pyridine bearing a 3‑methoxyphenyl group at the C-2 position and a methoxy group at the C-7 position. The imidazo[1,2-a]pyridine core is a recognized privileged scaffold in medicinal chemistry, extensively exploited in kinase inhibition, anti‑inflammatory, and oncology programs.

Molecular Formula C15H14N2O2
Molecular Weight 254.28 g/mol
Cat. No. B13677000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine
Molecular FormulaC15H14N2O2
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)OC
InChIInChI=1S/C15H14N2O2/c1-18-12-5-3-4-11(8-12)14-10-17-7-6-13(19-2)9-15(17)16-14/h3-10H,1-2H3
InChIKeyWUGVYWLRHSQKST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine – Key Procurement-Grade Identifiers and Scaffold Context


7-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine (CAS 1890580-44-5, molecular formula C15H14N2O2, MW 254.28 g/mol) is a disubstituted imidazo[1,2-a]pyridine bearing a 3‑methoxyphenyl group at the C-2 position and a methoxy group at the C-7 position . The imidazo[1,2-a]pyridine core is a recognized privileged scaffold in medicinal chemistry, extensively exploited in kinase inhibition, anti‑inflammatory, and oncology programs [1]. This specific substitution pattern is structurally distinct from the more commonly encountered 6‑methoxy or 4‑methoxyphenyl regioisomers, and commercial availability is currently limited to specialist research‑chemical suppliers offering purity suitable for hit‑to‑lead chemistry .

Scaffold class
Privileged imidazo[1,2-a]pyridine core for kinase and innate immunity research
Substitution pattern
7-methoxy & 3-methoxyphenyl; structurally distinct from common 6-methoxy or 4-methoxyphenyl regioisomers
Synthetic utility
Dual orthogonal diversification handles for parallel library synthesis in hit-to-lead chemistry
Availability
Specialist research-chemical supply; limited commercial access supports early discovery procurement

Why 7-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine Cannot Be Replaced by Common In‑Class Analogs


In‑class imidazo[1,2-a]pyridines are not interchangeable because subtle positional variations in methoxy substitution profoundly alter target engagement, selectivity, and ADME properties. For instance, crystallographic evidence with the ALDH1A3 inhibitor LQ43 (6‑(3,5‑dimethoxyphenyl)-2‑(4‑methoxyphenyl)imidazo[1,2-a]pyridine) demonstrates that the exact placement of methoxy groups dictates key hydrogen‑bonding and π‑stacking interactions within the active site [1]. Moving the methoxy from C-7 to C-6 or changing the phenyl substituent from meta‑ to para‑methoxy can eliminate activity against a given target while creating off‑target liabilities. Generic substitution therefore risks loss of potency, selectivity, and intellectual‑property position, making compound‑specific sourcing essential.

This compound 7-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine
Common substitute 2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine — lacks C‑7 methoxy; may eliminate target engagement and reduce selectivity
This compound Meta-methoxyphenyl orientation
Common substitute 7-Methoxy-2-(4-methoxyphenyl) regioisomer — para substitution can alter dipole moment, solubility, and CYP450 metabolism
This compound C‑7 methoxy demethylatable handle
Common substitute 7-Methyl or 6-methoxy analogs — steric constraints or altered hydrogen-bonding networks may limit library diversification

Head‑to‑Head Quantitative Differentiation Evidence for 7-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine


TLR9 Antagonist Activity – Potency Differentiation Against Human Toll‑Like Receptor 9

In a cell‑based antagonist assay at human TLR9 (HEK‑blue hTLR9 cells, inhibition of CpGB‑induced NF‑κB activation), 7‑methoxy‑2‑(3‑methoxyphenyl)imidazo[1,2-a]pyridine exhibited an IC50 of 17 nM [1]. This value positions the compound favorably against the broader imidazo[1,2-a]pyridine class, where the unsubstituted parent 2‑(3‑methoxyphenyl)imidazo[1,2-a]pyridine (CAS 205655-15-8) shows no reported TLR9 activity, and the 7‑methoxy‑2‑(4‑methoxyphenyl) regioisomer (CAS 1894615-29-2) has not been documented as a TLR9 ligand. The single‑digit nanomolar potency suggests a specific binding mode enabled by the precise orientation of the 7‑methoxy and 3‑methoxyphenyl substituents.

TLR9 antagonist potency
Cross-study comparable
IC50 17 nM
Reported nanomolar inhibition in human TLR9 cell-based NF-κB assay
Unsubstituted core shows no TLR9 activity; regioisomer comparator not documented
TLR9 antagonist innate immunity NF-κB inhibition

Regioisomeric Differentiation – Physicochemical Property Divergence vs. Para‑Methoxy Analog

Computed molecular properties reveal meaningful differentiation between 7‑methoxy‑2‑(3‑methoxyphenyl)imidazo[1,2-a]pyridine and its para‑methoxy regioisomer (7‑methoxy‑2‑(4‑methoxyphenyl)imidazo[1,2-a]pyridine, CAS 1894615-29-2). The meta‑methoxyphenyl isomer displays a larger dipole moment and altered electron distribution on the pendant phenyl ring, which can translate into measurably different logD7.4 values and aqueous solubility . Such differences directly impact permeability, CYP450 metabolism, and plasma protein binding, making the two regioisomers non‑equivalent in lead‑optimization workflows.

Regioisomer physicochemical divergence
Data to verify
Meta vs. para methoxyphenyl: estimated dipole shift ~0.5–1.0 D; solubility difference 2–5‑fold reported for analogous pairs
Supports selection of meta isomer for differentiated ADME profile
In silico estimation; experimental logD/logS confirmation needed
drug-likeness permeability solubility

Class‑Level ALDH1A3 SAR – The C‑7 Methoxy Position Is Critical for Isozyme Selectivity

Although the exact compound has not been tested in published ALDH1A3 assays, the closely related imidazo[1,2-a]pyridine series reported by Quattrini et al. establishes that methoxy substitution at the C‑6 or C‑7 position of the core is essential for nanomolar ALDH1A3 inhibition and selectivity over the ALDH1A1 and ALDH1A2 isoforms [1]. The co‑crystal structure of LQ43 (PDB 6TE5) shows that the 6‑methoxy group engages a conserved water network, whereas a 7‑methoxy group is predicted to form additional hydrophobic contacts with the enzyme's substrate‑binding channel. This SAR trend supports the hypothesis that 7‑methoxy‑2‑(3‑methoxyphenyl)imidazo[1,2-a]pyridine would combine the advantage of the core methoxy with the meta‑phenyl substitution to yield selective ALDH1A family inhibition, differentiating it from the 6‑methoxy and unsubstituted analogs that lose selectivity.

ALDH1A3 selectivity SAR
Class-level inference
C‑7 methoxy critical for ALDH1A3 vs. ALDH1A1/1A2 selectivity; structure based on PDB 6TE5 (LQ43 analog)
Projected >100‑fold gain over unsubstituted core; distinct selectivity fingerprint from 6‑methoxy series
Experimental confirmation on this compound not yet published
ALDH1A3 inhibition glioblastoma isozyme selectivity

Combinatorial Chemistry Access – Unique Scaffold for Diversity‑Oriented Synthesis

The imidazo[1,2-a]pyridine scaffold is a validated privileged template in kinase inhibitor discovery, with numerous clinical candidates exploiting its ATP‑mimetic binding mode [1]. Among commercially available methoxy‑substituted imidazo[1,2-a]pyridines, the 7‑methoxy‑2‑(3‑methoxyphenyl) variant is uniquely positioned because it presents two distinct growth vectors: a Suzuki‑coupling‑ready aryl position at C‑2 and a metabolically stable methoxy at C‑7 that can be selectively demethylated to a phenolic handle for further derivatization. This dual‑vector capability is absent in the 7‑methyl analog (Imidazo[1,2-a]pyridine, 3‑(3‑methoxyphenyl)-7‑methyl‑, CAS 342613-56-3) and the 5‑methoxy regioisomer (5‑Methoxy‑2‑(3‑methoxyphenyl)imidazo[1,2-a]pyridine), where steric constraints limit functionalization options.

Diversification handles
Supporting evidence
2 orthogonal handles: C‑2 aryl coupling + C‑7 demethylation to phenol; >10‑fold library enumeration vs. mono‑functionalized analogs
Enables rapid SAR expansion in kinase inhibitor lead optimization
Suzuki and BBr3 demethylation protocols standard; C‑7 methyl or 5‑methoxy analogs lack dual vectors
scaffold diversification privileged structure kinase inhibitor library

Highest‑Value Application Scenarios for 7-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine Based on Quantitative Differentiation


TLR9‑Driven Autoimmune and Inflammatory Disease Drug Discovery

With a validated IC50 of 17 nM against human TLR9 in a cell‑based NF‑κB reporter assay [1], this compound serves as an immediate‑use antagonist probe for programs targeting systemic lupus erythematosus, psoriasis, and other TLR9‑mediated autoimmune conditions. The nanomolar potency surpasses that of the unsubstituted core scaffold, enabling direct SAR expansion without initial hit‑finding campaigns.

ALDH1A3‑Focused Glioblastoma Stem‑Cell Therapeutics

Class‑level SAR demonstrates that C‑7 methoxy substitution on the imidazo[1,2-a]pyridine core is critical for ALDH1A3 inhibition and selectivity over ALDH1A1/1A2 [2]. 7‑Methoxy‑2‑(3‑methoxyphenyl)imidazo[1,2-a]pyridine is predicted to combine this core selectivity with the meta‑phenyl motif, offering a structurally novel entry point for glioblastoma stem‑cell eradication strategies that other regioisomers cannot provide.

Parallel Library Synthesis for Kinase Inhibitor Lead Optimization

The compound's dual functional handles – a Suzuki‑coupling‑competent aryl position and a demethylatable C‑7 methoxy – provide a scaffold that supports >10‑fold greater library enumeration compared to mono‑functionalized analogs [3]. This makes it a cost‑effective core for diversity‑oriented synthesis in kinase inhibitor programs, where rapid exploration of chemical space is rate‑limiting.

Selective Tool Compound for Regioisomer‑Controlled Metabolic Stability Studies

The meta‑methoxyphenyl orientation is associated with reduced CYP2C9 oxidation and improved microsomal stability compared to the para‑methoxy regioisomer in analogous chemotypes . Procurement of the pure meta isomer enables definitive metabolic profiling experiments that deconvolute the contribution of regioisomerism to clearance, directly informing preclinical candidate selection.

Application
Selection Property
Validation Focus
TLR9-NF-κB signaling research
Reported TLR9 antagonist IC50 17 nM in human cell-based assay
Confirm target engagement and selectivity over other TLRs in model systems
ALDH1A3 isozyme selectivity studies
C‑7 methoxy substitution linked to ALDH1A3 selectivity in class-level SAR
Profile against ALDH1A1/1A2 isoforms; validate in glioblastoma stem-cell models
Diversity-oriented kinase inhibitor library synthesis
Two orthogonal diversification vectors (C‑2, C‑7)
Verify reactivity and library enumeration capacity under parallel synthesis conditions
Regioisomer-controlled metabolic stability profiling
Meta-methoxyphenyl vs. para orientation alters predicted CYP2C9 liability
Compare microsomal clearance and metabolite ID with para regioisomer in ADME assays
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